Cas no 2563929-44-0 (3-(6-methoxypyridin-2-yl)prop-2-enoic acid)

3-(6-methoxypyridin-2-yl)prop-2-enoic acid 化学的及び物理的性質
名前と識別子
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- 1563975-64-3
- EN300-1844623
- 3-(6-methoxypyridin-2-yl)prop-2-enoic acid
- SCHEMBL1225315
- 2563929-44-0
- EN300-1455855
- (2e)-3-(6-methoxypyridin-2-yl)prop-2-enoic acid
-
- インチ: 1S/C9H9NO3/c1-13-8-4-2-3-7(10-8)5-6-9(11)12/h2-6H,1H3,(H,11,12)/b6-5+
- InChIKey: BURBDCADIDNKRC-AATRIKPKSA-N
- ほほえんだ: O(C)C1=CC=CC(/C=C/C(=O)O)=N1
計算された属性
- せいみつぶんしりょう: 179.058243149g/mol
- どういたいしつりょう: 179.058243149g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 203
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 59.4Ų
3-(6-methoxypyridin-2-yl)prop-2-enoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1844623-0.05g |
3-(6-methoxypyridin-2-yl)prop-2-enoic acid |
2563929-44-0 | 0.05g |
$468.0 | 2023-09-19 | ||
Enamine | EN300-1844623-0.5g |
3-(6-methoxypyridin-2-yl)prop-2-enoic acid |
2563929-44-0 | 0.5g |
$535.0 | 2023-09-19 | ||
Enamine | EN300-1844623-5.0g |
3-(6-methoxypyridin-2-yl)prop-2-enoic acid |
2563929-44-0 | 5.0g |
$2566.0 | 2023-07-10 | ||
Enamine | EN300-1844623-0.1g |
3-(6-methoxypyridin-2-yl)prop-2-enoic acid |
2563929-44-0 | 0.1g |
$490.0 | 2023-09-19 | ||
Enamine | EN300-1844623-1g |
3-(6-methoxypyridin-2-yl)prop-2-enoic acid |
2563929-44-0 | 1g |
$557.0 | 2023-09-19 | ||
Enamine | EN300-1844623-5g |
3-(6-methoxypyridin-2-yl)prop-2-enoic acid |
2563929-44-0 | 5g |
$1614.0 | 2023-09-19 | ||
Enamine | EN300-1844623-10g |
3-(6-methoxypyridin-2-yl)prop-2-enoic acid |
2563929-44-0 | 10g |
$2393.0 | 2023-09-19 | ||
Enamine | EN300-1844623-10.0g |
3-(6-methoxypyridin-2-yl)prop-2-enoic acid |
2563929-44-0 | 10.0g |
$3807.0 | 2023-07-10 | ||
Enamine | EN300-1844623-1.0g |
3-(6-methoxypyridin-2-yl)prop-2-enoic acid |
2563929-44-0 | 1.0g |
$884.0 | 2023-07-10 | ||
Enamine | EN300-1844623-2.5g |
3-(6-methoxypyridin-2-yl)prop-2-enoic acid |
2563929-44-0 | 2.5g |
$1089.0 | 2023-09-19 |
3-(6-methoxypyridin-2-yl)prop-2-enoic acid 関連文献
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
3-(6-methoxypyridin-2-yl)prop-2-enoic acidに関する追加情報
Introduction to 3-(6-methoxypyridin-2-yl)prop-2-enoic acid (CAS No. 2563929-44-0)
3-(6-methoxypyridin-2-yl)prop-2-enoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2563929-44-0, is a significant compound in the realm of pharmaceutical and biochemical research. This molecule, featuring a conjugated enone group and a methoxypyridine substituent, has garnered attention due to its versatile structural framework and potential biological activities. The presence of both aromatic and aliphatic moieties in its structure suggests a unique set of chemical properties that make it a valuable candidate for further investigation in drug discovery and synthetic chemistry.
The 6-methoxypyridin-2-yl moiety is a key feature of this compound, contributing to its potential interactions with biological targets. Pyridine derivatives are well-documented for their role in medicinal chemistry, often serving as pharmacophores in various therapeutic agents. The methoxy group at the 6-position introduces additional electronic and steric influences, which can modulate the compound's reactivity and binding affinity. This structural motif has been explored in the development of molecules targeting neurological disorders, inflammatory pathways, and other critical biological processes.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 3-(6-methoxypyridin-2-yl)prop-2-enoic acid with high precision. Studies indicate that the enone group can engage in π-stacking interactions with aromatic residues in protein targets, while the pyridine ring provides hydrogen bonding capabilities. These interactions are crucial for designing molecules with enhanced selectivity and efficacy. The compound's dual functionality makes it an attractive scaffold for structure-based drug design, allowing for the optimization of pharmacokinetic properties.
In vitro studies have begun to uncover the potential biological activities of 3-(6-methoxypyridin-2-yl)prop-2-enoic acid. Initial screening assays suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors relevant to metabolic diseases and cancer. The methoxypyridine moiety, in particular, has been associated with anti-inflammatory properties in several related compounds. Further research is needed to validate these findings and explore the full spectrum of its pharmacological effects.
The synthesis of 3-(6-methoxypyridin-2-yl)prop-2-enoic acid presents an interesting challenge due to its conjugated system and functional groups. Traditional synthetic routes involve multi-step processes, including condensation reactions, cyclization, and functional group transformations. However, recent innovations in catalytic methods have provided more efficient pathways for its preparation. Transition metal-catalyzed cross-coupling reactions have been particularly useful in constructing the pyridine ring system, while asymmetric synthesis techniques offer a means to achieve enantioselective products if required.
The role of 3-(6-methoxypyridin-2-yl)prop-2-enoic acid in medicinal chemistry extends beyond its potential as a lead compound. Its structural features make it a valuable building block for libraries of derivatives, enabling high-throughput screening programs to identify novel therapeutic agents. The compound's stability under various conditions also makes it suitable for formulation studies aimed at improving bioavailability and shelf life.
As research continues to evolve, the applications of 3-(6-methoxypyridin-2-yl)prop-2-enoic acid are expected to expand. Advances in synthetic methodologies will continue to streamline its production, while interdisciplinary approaches combining computational modeling with experimental validation will enhance our understanding of its biological significance. Collaborative efforts between academia and industry are likely to drive new discoveries, leveraging this compound's unique chemical profile for next-generation therapeutics.
The future prospects for 3-(6-methoxypyridin-2-yl)prop-2-enoic acid are bright, particularly as interest grows in targeted therapies and personalized medicine. Its structural versatility allows for fine-tuning of pharmacological properties, making it a promising candidate for addressing complex diseases. By continuing to explore its potential through rigorous scientific investigation, researchers can unlock new possibilities in drug development and improve patient outcomes worldwide.
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